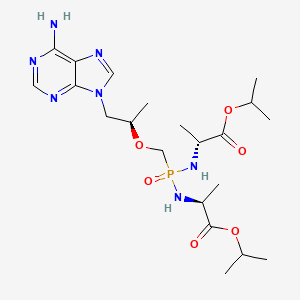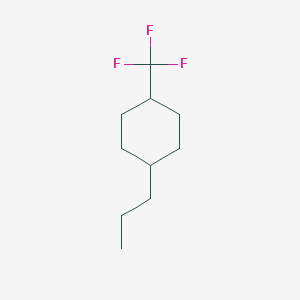
1-Propyl-4-trifluoromethyl-cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-4-trifluoromethyl-cyclohexane is a cycloalkane derivative characterized by the presence of a propyl group and a trifluoromethyl group attached to a cyclohexane ring. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are saturated, meaning all carbon-carbon bonds are single bonds . The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Propyl-4-trifluoromethyl-cyclohexane can be achieved through various methods, including radical trifluoromethylation and photoredox catalysis. Photoredox catalysis, on the other hand, utilizes visible light to drive the reaction, making it an efficient and environmentally friendly method . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Propyl-4-trifluoromethyl-cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.
Scientific Research Applications
1-Propyl-4-trifluoromethyl-cyclohexane has a wide range of scientific research applications, including:
Biology: Its unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Propyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity, binding selectivity, and metabolic stability . These properties allow it to interact with specific enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Propyl-4-trifluoromethyl-cyclohexane can be compared with other similar compounds, such as:
Cyclohexane: A simple cycloalkane without any substituents.
1-Propyl-cyclohexane: A cyclohexane derivative with only a propyl group attached.
4-Trifluoromethyl-cyclohexane: A cyclohexane derivative with only a trifluoromethyl group attached.
The presence of both the propyl and trifluoromethyl groups in this compound makes it unique, as it combines the properties of both substituents, leading to enhanced chemical and biological activities .
Properties
Molecular Formula |
C10H17F3 |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-propyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C10H17F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h8-9H,2-7H2,1H3 |
InChI Key |
PTYQZBOAGMMPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


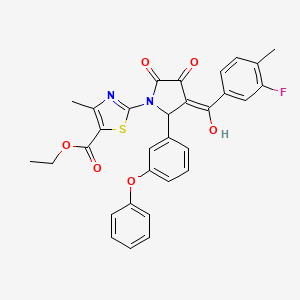
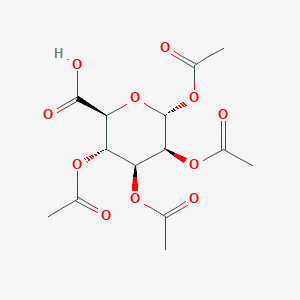
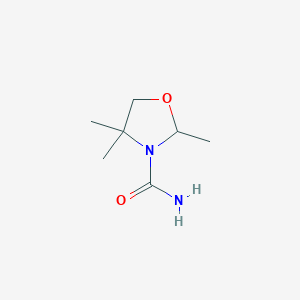
![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)
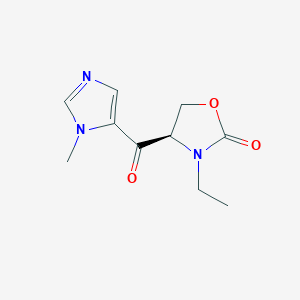
-, (SP-4-3)-](/img/structure/B12871410.png)
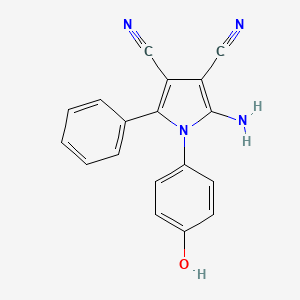
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)
![4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one](/img/structure/B12871428.png)
